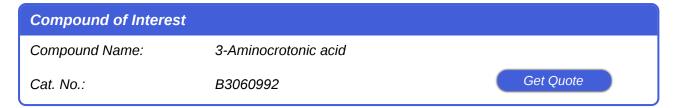


An In-depth Technical Guide to (Z)-3-Aminobut-2-enoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-aminobut-2-enoic acid, a vinylogous amino acid, presents a unique structural motif with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core properties, including physicochemical characteristics, and discusses the biological significance of related aminobutenoic acid derivatives. Due to the limited availability of experimental data for this specific isomer, this document combines reported data, predicted values, and contextual information from analogous compounds to offer a thorough resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of (Z)-3-aminobut-2-enoic acid are summarized below. It is important to note that several of these values are predicted through computational models due to a lack of extensive experimental validation in the available literature.

Table 1: Physicochemical Data for (Z)-3-Aminobut-2-enoic Acid



| Property | Value | Source |
|-------------------|--|--------------|
| Molecular Formula | C4H7NO2 | [1][2] |
| Molecular Weight | 101.10 g/mol | [1][2] |
| CAS Number | 21112-45-8 | [1][2] |
| Appearance | Not Reported | |
| Melting Point | 70-71 °C (Predicted, in Methanol) | [2] |
| Boiling Point | 232.7 ± 23.0 °C (Predicted) | [2] |
| Density | 1.171 ± 0.06 g/cm ³ (Predicted) | [2] |
| рКа | Not Experimentally Determined | |
| Solubility | Not Experimentally Determined | _ |
| LogP | Not Experimentally Determined | - |

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the specific synthesis of (Z)-3-aminobut-2-enoic acid is not readily available in the public domain. However, a plausible synthetic route can be conceptualized based on general organic chemistry principles. One potential approach involves the condensation of ethyl acetoacetate with an ammonia source, followed by hydrolysis of the resulting ester.

Below is a generalized workflow for a potential synthesis:

Caption: Hypothetical synthesis workflow for (Z)-3-aminobut-2-enoic acid.

Experimental Considerations:

Reaction Conditions: The condensation reaction would likely require a suitable solvent and
potentially a catalyst to drive the formation of the enamine. The subsequent hydrolysis would
need to be carefully controlled to avoid side reactions.



- Stereoselectivity: Achieving high stereoselectivity for the (Z)-isomer may require specific reaction conditions or the use of stereodirecting catalysts.
- Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography to isolate the desired compound from starting materials, byproducts, and any (E)-isomer that may have formed.

Spectroscopic Data

Experimentally obtained spectroscopic data for (Z)-3-aminobut-2-enoic acid is not currently available in public databases. Researchers interested in this molecule would need to perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity. For reference, commercial suppliers of the related compound, Methyl (Z)-3-aminobut-2-enoate, may offer spectroscopic data for their products.[3][4]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of (*Z*)-3-aminobut-2-enoic acid are not reported in the available literature. However, the broader class of aminobutenoic acid derivatives has been investigated for various biological effects. For instance, certain derivatives of 2-aminothiophenes, which share some structural similarities, have been explored as allosteric enhancers of the A1 adenosine receptor.[5] Additionally, other modified amino acid structures have been investigated for their potential as anticancer and anti-inflammatory agents.[6][7][8]

It is important to emphasize that these activities are reported for related but distinct molecular scaffolds. Any investigation into the biological effects of (Z)-3-aminobut-2-enoic acid would require dedicated experimental evaluation.

A generalized workflow for screening the biological activity of a novel compound like (Z)-3-aminobut-2-enoic acid is depicted below.

Caption: General workflow for the biological screening of a novel chemical entity.

Conclusion



(Z)-3-aminobut-2-enoic acid is a molecule of interest with a foundation of predicted physicochemical properties. However, a significant gap exists in the experimental validation of these properties and in the exploration of its potential biological activities. This guide serves as a foundational resource, summarizing the available information and highlighting the areas where further research is required. The provided hypothetical synthesis and screening workflows offer a roadmap for researchers aiming to investigate this compound in greater detail. Future studies are essential to unlock the full potential of (Z)-3-aminobut-2-enoic acid in drug discovery and materials science.

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